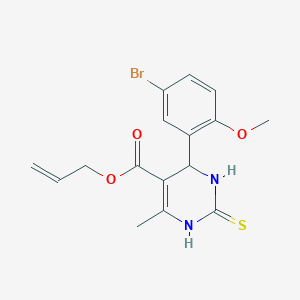
allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Allyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H17BrN2O3S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.01433 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research on substituted pyrimidines, including those with thioxo and allyl groups, has demonstrated potential antiviral activity. For example, studies on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including allyl, showed marked inhibition of retrovirus replication in cell culture. These findings suggest that structurally similar compounds may possess antiviral properties, making them of interest for further investigation in drug development for viral infections (Hocková et al., 2003).
Asymmetric Synthesis and Chemical Building Blocks
Compounds featuring allyl groups and pyrimidine structures serve as key intermediates in asymmetric synthesis, contributing to the development of alpha-hydroxycarboxylic acid derivatives and other significant chemical entities. The utility of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, leading to products with excellent enantioselectivity, underscores their value in synthetic chemistry and pharmaceuticals (Trost et al., 2004).
Antibacterial Agents
A series of 2,4-diamino-5-benzylpyrimidines, including those with alkenyl derivatives, demonstrated high in vitro activity against anaerobic bacteria, comparable or superior to metronidazole in some cases. This suggests the potential of similar compounds in developing new antibacterial agents, especially against resistant strains (Roth et al., 1989).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results. For instance, novel derivatives synthesized from visnaginone and khellinone exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the therapeutic potential of such molecules (Abu‐Hashem et al., 2020).
Antimicrobial and Enzyme Inhibitory Activities
Research on chromone-pyrimidine coupled derivatives demonstrated antimicrobial efficacy against a range of pathogens, along with enzyme inhibitory activities that suggest a mode of action. These findings point to the broad utility of pyrimidine derivatives in pharmaceutical development and the potential for discovering new therapeutic agents (Tiwari et al., 2018).
Eigenschaften
IUPAC Name |
prop-2-enyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-4-7-22-15(20)13-9(2)18-16(23)19-14(13)11-8-10(17)5-6-12(11)21-3/h4-6,8,14H,1,7H2,2-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJCRLLUGFTOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)



![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)

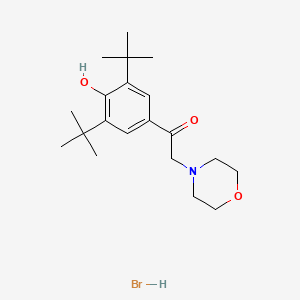
![1-(3,4-DICHLOROBENZOYL)-4-[3-(3,5-DIMETHYLPYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE](/img/structure/B4058389.png)
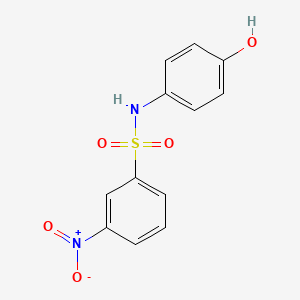
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)
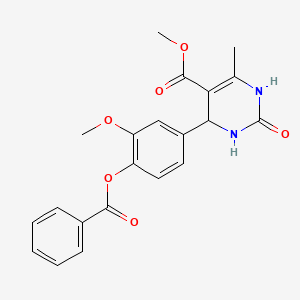
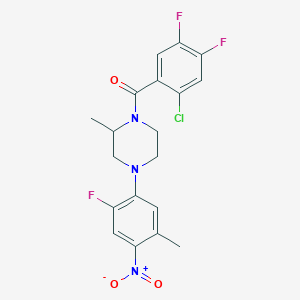
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B4058428.png)
